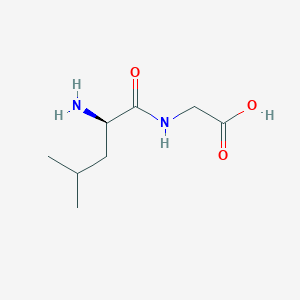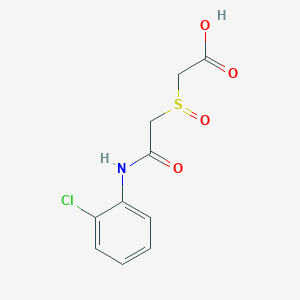![molecular formula C15H16FN3 B2371101 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 2415520-60-2](/img/structure/B2371101.png)
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Pfizer in the early 2000s and has since been studied extensively for its potential therapeutic applications. In
Wirkmechanismus
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine inhibits the JAK family of enzymes, which play a key role in cytokine signaling and immune cell activation. By blocking JAK activity, this compound reduces the production of pro-inflammatory cytokines and inhibits immune cell activation, leading to a decrease in inflammation and immune-mediated damage. This mechanism of action has been validated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit immune cell activation. Additionally, this compound has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is its potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of a variety of diseases. However, one limitation is its specificity for the JAK family of enzymes, which may limit its therapeutic potential in certain diseases. Additionally, this compound may have off-target effects that need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine. One area of focus is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This may improve the therapeutic potential of JAK inhibitors and reduce the risk of off-target effects. Additionally, the combination of JAK inhibitors with other immunomodulatory agents may lead to improved therapeutic outcomes in certain diseases. Finally, the development of biomarkers to predict response to JAK inhibitors may help to identify patients who are most likely to benefit from this class of drugs.
Synthesemethoden
The synthesis of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves several steps, starting with the reaction of 4-methylbenzylamine with 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine to form an intermediate. This intermediate is then reacted with various reagents to form the final product. The synthesis of this compound has been optimized to improve its yield and purity, and it is now commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been studied extensively for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a potential treatment for transplant rejection and graft-versus-host disease. In preclinical studies, this compound has demonstrated potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQFCFELHQMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

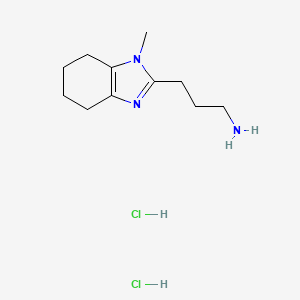
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)

![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)
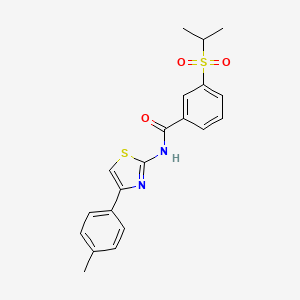

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

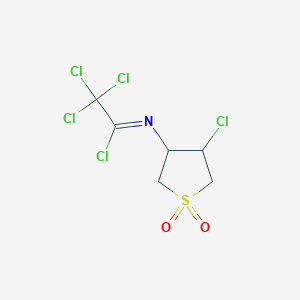
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
